molecular formula C12H12ClN B2872752 1-Chloro-5,7,8-trimethylisoquinoline CAS No. 1546686-13-8

1-Chloro-5,7,8-trimethylisoquinoline

Cat. No.: B2872752
CAS No.: 1546686-13-8
M. Wt: 205.69
InChI Key: FKUMEYAWAWFBHX-UHFFFAOYSA-N
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Description

1-Chloro-5,7,8-trimethylisoquinoline is a heterocyclic aromatic compound with the molecular formula C12H12ClN It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the first position and three methyl groups at the fifth, seventh, and eighth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-5,7,8-trimethylisoquinoline typically involves the chlorination of 5,7,8-trimethylisoquinoline. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

5,7,8-trimethylisoquinoline+SOCl2This compound+SO2+HCl\text{5,7,8-trimethylisoquinoline} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5,7,8-trimethylisoquinoline+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5,7,8-trimethylisoquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form 1-amino-5,7,8-trimethylisoquinoline.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: 1-alkoxy-5,7,8-trimethylisoquinoline, 1-thio-5,7,8-trimethylisoquinoline.

    Oxidation: this compound-2-carboxylic acid.

    Reduction: 1-amino-5,7,8-trimethylisoquinoline.

Scientific Research Applications

1-Chloro-5,7,8-trimethylisoquinoline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-5,7,8-trimethylisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methyl groups influence its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    1-Chloroisoquinoline: Lacks the methyl groups, resulting in different chemical reactivity and biological activity.

    5,7,8-Trimethylisoquinoline:

    1-Bromo-5,7,8-trimethylisoquinoline: Similar structure but with a bromine atom, leading to different reactivity in substitution reactions.

Uniqueness: 1-Chloro-5,7,8-trimethylisoquinoline is unique due to the combined presence of the chlorine atom and three methyl groups, which confer distinct chemical properties and potential applications. Its specific substitution pattern makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

1-chloro-5,7,8-trimethylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-7-6-8(2)10-4-5-14-12(13)11(10)9(7)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUMEYAWAWFBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CN=C(C2=C1C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1546686-13-8
Record name 1-chloro-5,7,8-trimethylisoquinoline
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